Methyl (4-((3-((3-chloro-4-methylphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate
Description
Methyl (4-((3-((3-chloro-4-methylphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a synthetic carbamate derivative featuring a piperidine core substituted with a 3-chloro-4-methylphenyl carbamoyl group and a sulfonyl-linked phenyl carbamate moiety.
Properties
IUPAC Name |
methyl N-[4-[3-[(3-chloro-4-methylphenyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O5S/c1-14-5-6-17(12-19(14)22)23-20(26)15-4-3-11-25(13-15)31(28,29)18-9-7-16(8-10-18)24-21(27)30-2/h5-10,12,15H,3-4,11,13H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMFAEDRJNKDKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (4-((3-((3-chloro-4-methylphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate, also known by its CAS number 332928-33-3, is a chemical compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C22H18ClN2O4S
- Molecular Weight : 477.36 g/mol
- CAS Number : 332928-33-3
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, while the sulfonamide group may indicate enzyme inhibition properties.
Enzyme Inhibition
Research indicates that compounds with similar structures often act as enzyme inhibitors. For instance, sulfonamides are known to inhibit carbonic anhydrase and other enzymes, potentially affecting metabolic pathways. The specific biological targets for this compound remain to be fully elucidated but may include:
- Inhibition of cyclooxygenases (COX) : This could lead to anti-inflammatory effects.
- Inhibition of proteases : Potentially affecting cancer cell proliferation.
Antitumor Activity
Preliminary studies suggest that derivatives of this compound may exhibit antitumor activity. For example, research on similar compounds has demonstrated their ability to inhibit cancer cell growth by inducing apoptosis and blocking cell cycle progression.
Case Studies and Research Findings
-
Anticancer Effects :
- A study on structurally related compounds showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism involved the induction of apoptosis in cancer cells through the activation of caspases and upregulation of pro-apoptotic proteins.
-
Neurotransmitter Modulation :
- Investigations into compounds with similar piperidine structures revealed modulation of neurotransmitter release, suggesting potential applications in treating neurological disorders.
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Inflammatory Response :
- Research indicates that sulfonamide-containing compounds can modulate inflammatory pathways, potentially reducing symptoms in models of chronic inflammation.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C22H18ClN2O4S |
| Molecular Weight | 477.36 g/mol |
| CAS Number | 332928-33-3 |
| Potential Biological Targets | COX, proteases, cancer cells |
| Observed Effects | Antitumor activity, anti-inflammatory effects |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and survival. For instance, derivatives of similar piperidine-based compounds have demonstrated efficacy against breast and lung cancer cells, suggesting that methyl (4-((3-((3-chloro-4-methylphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate may exhibit analogous properties due to its structural similarities .
Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Research indicates that piperidine derivatives possess significant antibacterial and antifungal effects. In vitro studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, making them candidates for further exploration as antimicrobial agents .
Neurological Research
Neuromodulation : The piperidine moiety in the compound suggests potential applications in neurology, particularly as a neuromodulator. Compounds with similar structures have been investigated for their ability to interact with neurotransmitter systems, which could lead to developments in treating neurological disorders such as anxiety and depression. Preliminary studies indicate that modifications of piperidine can enhance binding affinities to specific receptors, paving the way for novel therapeutic strategies .
Pharmacological Studies
Mechanism of Action : Understanding the mechanism of action is crucial for optimizing the therapeutic use of this compound. Research has focused on its interaction with various biological targets, including enzymes involved in metabolic pathways and receptors associated with pain and inflammation. The sulfonamide group may enhance solubility and bioavailability, facilitating better absorption in biological systems .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Ferriz et al. and Imramovsky et al.
Compounds synthesized by Ferriz et al. and Imramovsky et al. (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i)) share key features with the target compound, including:
- Chlorinated aryl groups : The 3-chloro-4-methylphenyl substituent in the target compound parallels the chlorophenyl groups in compounds 4a–i, 5a–i, and 6a–i. These groups enhance lipophilicity and influence receptor binding .
- Carbamate linkages : The carbamate functional group is conserved across these compounds, critical for inhibiting enzymes like acetylcholinesterase or β-tubulin in pests .
Key differences :
- The target compound incorporates a piperidine-sulfonyl bridge , absent in compounds 4a–i, which may improve membrane permeability or metabolic stability.
Table 1: Structural and Physicochemical Comparison
Functional Analogues from Pesticide Chemistry
The target compound shares functional groups with commercial pesticides:
- Asulam: Both compounds feature a sulfonyl-phenyl-carbamate backbone. However, asulam’s 4-aminophenyl group confers herbicidal activity via inhibition of folate biosynthesis, whereas the target compound’s 3-chloro-4-methylphenyl group may favor fungicidal or insecticidal action .
- Benomyl/Carbendazim: These benzimidazole carbamates inhibit fungal β-tubulin. The target compound’s piperidine-sulfonyl structure may offer a broader spectrum or reduced resistance risk compared to benzimidazoles .
Physicochemical and Bioactivity Insights
- Lipophilicity : The target compound’s log k (estimated ~3.8 based on structural similarity to 5a–i ) suggests moderate lipophilicity, balancing membrane penetration and aqueous solubility.
- Bioactivity : Chlorinated aryl groups in analogues 4a–i and 5a–i correlate with antifungal and herbicidal potency . The piperidine-sulfonyl moiety in the target compound could enhance systemic transport or target-site affinity.
Q & A
Q. How can advanced NMR techniques resolve stereochemical uncertainties in the piperidine ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
